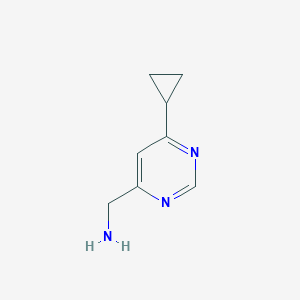

(6-Cyclopropylpyrimidin-4-yl)methanamine

Description

Properties

IUPAC Name |

(6-cyclopropylpyrimidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-4-7-3-8(6-1-2-6)11-5-10-7/h3,5-6H,1-2,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDRBRFINPFIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to other pyrimidine derivatives.

Biochemical Pathways

Pyrimidine derivatives are known to play a role in various biological processes, including DNA synthesis and repair, signal transduction, and cellular metabolism

Pharmacokinetics

As a small molecule with a molecular weight of 149.2, it is expected to have good bioavailability.

Result of Action

Given its structural similarity to other pyrimidine derivatives, it may exert effects on cellular proliferation, differentiation, and survival. .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .

Biological Activity

(6-Cyclopropylpyrimidin-4-yl)methanamine, identified by its CAS number 7043-08-5, is a pyrimidine derivative characterized by a cyclopropyl group at the 6-position and a methanamine substituent at the 4-position. This compound has garnered attention in medicinal chemistry due to its unique structural features, which suggest potential interactions with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 164.22 g/mol

The presence of both a heterocyclic aromatic system and an aliphatic amine contributes to its potential biological activity.

Biological Activity Profiles

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial, antiviral, and anticancer properties. The following table summarizes some of its predicted biological activities based on computational models:

| Activity Type | Predicted Probability | Notes |

|---|---|---|

| Antimicrobial | 0.78 | Effective against various bacterial strains |

| Antiviral | 0.65 | Potential activity against RNA viruses |

| Anticancer | 0.72 | Inhibitory effects on cancer cell lines |

| Enzyme Inhibition | 0.70 | Possible inhibition of specific kinases |

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, studies have shown that the compound may bind to adenosine receptors, influencing cellular signaling processes.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating the antimicrobial properties of this compound demonstrated significant efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Properties : In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via caspase activation.

- Enzyme Inhibition : Research focused on the inhibition of diacylglycerol acyltransferase 2 (DGAT2), a target for obesity and metabolic disorders, indicated that this compound could effectively inhibit this enzyme, suggesting its potential in metabolic disease management.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Methylpyrimidin-4-amine | 1791-73-7 | 0.68 |

| 6-(Piperidin-4-yl)pyridin-2-amine | 2044704-47-2 | 0.70 |

| 4-Cyclopropyl-6-methylpyrimidin-2-amines | 1269429-27-7 | 0.73 |

These compounds exhibit varying degrees of similarity based on their structural features and potential biological activities.

Comparison with Similar Compounds

The following analysis compares (6-Cyclopropylpyrimidin-4-yl)methanamine with structurally or functionally related methanamine derivatives, leveraging data from patents, agrochemical studies, and industrial reports.

Structural and Physicochemical Comparisons

Key Observations :

- Cyclopropyl vs. Chlorophenyl : The cyclopropyl group in the target compound introduces steric rigidity and moderate lipophilicity compared to the bulkier 4-chlorophenyl group in agrochemical analogs . This may enhance metabolic stability in drug design.

- Pyrimidine vs.

Functional and Industrial Comparisons

- Agrochemical Activity : The benzimidazole-based methanamine derivative (N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine) inhibits wheat germination, suggesting aryl halide substituents enhance bioactivity in plants . The target compound’s cyclopropyl group may reduce such effects due to lower electrophilicity.

- Synthetic Utility : (2,4-Dimethylphenyl)(phenyl)methanamine is used as an intermediate in organic synthesis, emphasizing the role of bulky aryl groups in stabilizing reactive intermediates . The pyrimidine-cyclopropyl scaffold of the target compound may instead favor regioselective reactions in drug discovery.

Pharmacological Potential

The cyclopropyl group in the target compound could reduce first-pass metabolism compared to chlorophenyl analogs, a hypothesis requiring validation via metabolic stability assays.

Preparation Methods

Preparation via Pyrimidine Derivatives and Amination

According to a patent describing the synthesis of related pyrimidine amines and their derivatives, the preparation of compounds structurally related to this compound involves:

- Starting from halogenated pyrimidines or pyridines (e.g., 6-bromo- or 5-bromo-substituted pyrimidines).

- Introduction of the cyclopropyl group on the pyrimidine ring through cross-coupling or substitution reactions.

- Conversion of aldehyde or nitrile groups at the 4-position into the methanamine group by reductive amination or nucleophilic substitution.

- Use of standard organic synthesis techniques such as extraction, chromatography, and recrystallization for purification.

Example:

The synthesis of 6-(2-cyclopropylpyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline derivatives involves preparing the pyrimidine ring with a cyclopropyl substituent, followed by amination steps and purification by column chromatography and recrystallization to yield the target compound or its derivatives.

Cyclization and Methylation Routes for Pyrimidine Amines

A related pyrimidine amine, 4-amino-2,6-dimethoxypyrimidine, is synthesized via a two-step process involving:

- Cyclization Reaction: Using cyanoacetate and urea under reflux with sodium metal in an alcohol solvent to form a pyrimidinedione intermediate.

- Methylation Reaction: Treatment of the pyrimidinedione with a methylating agent (dimethyl sulfate or dimethyl carbonate) in the presence of a solid base (NaOH or KOH) and a phase transfer catalyst (tetrabutylammonium bromide) to yield the dimethoxy pyrimidine.

Though this example is for a related pyrimidine compound, the methodology illustrates the utility of cyclization and nucleophilic substitution in preparing pyrimidine amines and can be adapted for synthesizing this compound by modifying substituents and reaction conditions.

Nucleophilic Aromatic Substitution for Amination

In the synthesis of pyrimidine amine derivatives, nucleophilic aromatic substitution (SNAr) is a common method where a chloro-substituted pyrimidine reacts with an amine source under basic conditions in polar aprotic solvents such as DMF at elevated temperatures (around 60 °C) for several hours. This method is useful for introducing the methanamine group at the 4-position of the pyrimidine ring.

- Reactants: Chloro-pyrimidines and amine nucleophiles

- Base: Potassium carbonate

- Solvent: Dimethylformamide (DMF)

- Temperature: 60 °C

- Reaction time: 7–8 hours

- Workup: Extraction with ethyl acetate, washing, drying, and purification by column chromatography.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The cyclization and methylation approach provides a green and efficient route to pyrimidine amines with fewer reaction steps and reduced environmental impact compared to classical methods involving phosphorus oxychloride.

- The nucleophilic aromatic substitution method is widely used for introducing amine groups on pyrimidine rings, offering good control over regioselectivity and functional group tolerance.

- The incorporation of the cyclopropyl group often requires careful handling of reactive intermediates and may involve multi-step synthesis including halogenation, cross-coupling, or ring closure reactions.

- Purification techniques such as silica gel chromatography and recrystallization are essential to obtain high-purity this compound, especially when complex intermediates are involved.

Q & A

Q. How do researchers address discrepancies between computational predictions and experimental results regarding target engagement?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.